N-benzyl-4-((3-chloropyridin-2-yl)oxy)piperidine-1-carboxamide
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Overview
Description
N-benzyl-4-((3-chloropyridin-2-yl)oxy)piperidine-1-carboxamide is an organic compound that features a piperidine ring substituted with a benzyl group, a chloropyridinyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-((3-chloropyridin-2-yl)oxy)piperidine-1-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Chloropyridinyl Group: This step involves the nucleophilic substitution of a chloropyridine derivative with the piperidine ring. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride in the presence of a base.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with a suitable carboxylic acid derivative, such as benzoyl chloride, to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-benzyl-4-((3-chloropyridin-2-yl)oxy)piperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of drugs targeting specific receptors or enzymes. Studies may focus on its activity against certain diseases or its ability to modulate biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which N-benzyl-4-((3-chloropyridin-2-yl)oxy)piperidine-1-carboxamide exerts its effects depends on its interaction with molecular targets. It may bind to specific receptors or enzymes, altering their activity. The chloropyridinyl group can enhance binding affinity through interactions with aromatic residues, while the piperidine ring provides structural rigidity.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-4-((3-fluoropyridin-2-yl)oxy)piperidine-1-carboxamide
- N-benzyl-4-((3-bromopyridin-2-yl)oxy)piperidine-1-carboxamide
- N-benzyl-4-((3-methylpyridin-2-yl)oxy)piperidine-1-carboxamide
Uniqueness
N-benzyl-4-((3-chloropyridin-2-yl)oxy)piperidine-1-carboxamide is unique due to the presence of the chloropyridinyl group, which can influence its reactivity and binding properties. Compared to its fluorinated or brominated analogs, the chlorine atom provides a balance between reactivity and stability, making it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-benzyl-4-(3-chloropyridin-2-yl)oxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c19-16-7-4-10-20-17(16)24-15-8-11-22(12-9-15)18(23)21-13-14-5-2-1-3-6-14/h1-7,10,15H,8-9,11-13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUJBYTVQNBELZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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